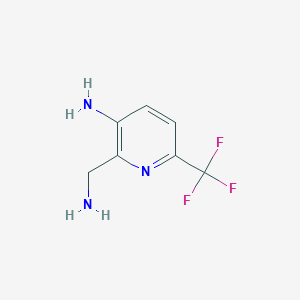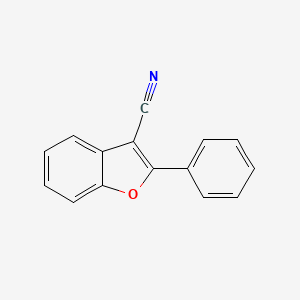![molecular formula C11H13F2NO B13676051 1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)
1-[4-(Difluoromethoxy)benzyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)benzyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a benzyl moiety, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.
Vorbereitungsmethoden
The synthesis of 1-[4-(Difluoromethoxy)benzyl]azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported to rapidly provide bis-functionalized azetidines .
Industrial production methods for azetidines often involve the use of catalytic processes, such as the Suzuki-Miyaura cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds under mild conditions .
Analyse Chemischer Reaktionen
1-[4-(Difluoromethoxy)benzyl]azetidine undergoes various types of chemical reactions due to the ring strain and the presence of reactive functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions, leading to the formation of various substituted derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethoxy)benzyl]azetidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and peptidomimetics, which can be used in drug design and development . Additionally, the compound’s unique reactivity makes it suitable for use in catalytic processes and as a precursor for the synthesis of functionalized heterocycles .
Wirkmechanismus
The mechanism of action of 1-[4-(Difluoromethoxy)benzyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify the structure and function of biomolecules. The difluoromethoxy group and the azetidine ring play crucial roles in determining the compound’s reactivity and interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Difluoromethoxy)benzyl]azetidine can be compared with other similar compounds, such as aziridines and other azetidine derivatives. Aziridines, which are three-membered nitrogen-containing heterocycles, exhibit higher ring strain and reactivity compared to azetidines . azetidines are more stable and easier to handle, making them preferable for certain applications . Other azetidine derivatives, such as 1-arenesulfonylazetidines, also exhibit unique reactivity and can be used in various synthetic transformations .
Similar compounds include:
- Aziridines
- 1-arenesulfonylazetidines
- 1-azabicyclo[1.1.0]butane derivatives
Eigenschaften
Molekularformel |
C11H13F2NO |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
1-[[4-(difluoromethoxy)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-9(3-5-10)8-14-6-1-7-14/h2-5,11H,1,6-8H2 |
InChI-Schlüssel |
ZQXNFJOJYRHWSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)

![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)




![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)




